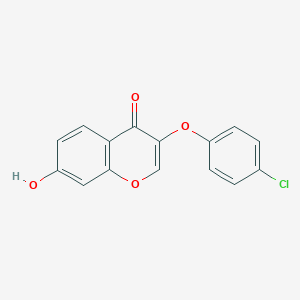

4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-

Description

4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- (CAS 137987-94-1) is a chromen-4-one derivative characterized by a 4-chlorophenoxy substituent at position 3 and a hydroxy group at position 5. This compound belongs to the benzopyranone family, which is known for diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-(4-chlorophenoxy)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWKGGSODHYGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160420 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137987-94-1 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle.

Mode of Action

It is suggested that it may act similarly to chlorphenesin, which is a muscle relaxant that blocks nerve impulses (or pain sensations) that are sent to the brain.

Biochemical Pathways

Related compounds such as chlorophenols have been shown to be degraded by various microbial groups including bacteria, fungi, actinomycetes, and yeast. The initial steps that occur before degradation of such aromatic chemicals occurs, the various mode or mechanism of action with the various enzymes required for the breakdown have been studied.

Pharmacokinetics

A related compound, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), has been shown to have high intestinal absorption (>95%) and medium human ether-a-go-go related gene (herg) k+ channel inhibition risks.

Result of Action

Related compounds such as chlorphenesin are known to have muscle relaxant effects, blocking nerve impulses or pain sensations that are sent to the brain.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-chlorophenoxy)-7-hydroxy-4H-chromen-4-one. For example, a related compound, (4-chlorophenoxy)acetic acid, is highly soluble in water and quite volatile. It is moderately toxic to mammals and has a high potential for bioaccumulation. It is also a recognized irritant and has a relatively low toxicity to fish.

Biological Activity

4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-, also known by its chemical identifier CID 5399629, is a derivative of the benzopyran class of compounds. This compound has garnered attention due to its diverse biological activities, including potential anticancer properties, antioxidant effects, and interactions with various biochemical pathways.

- Molecular Formula: C₁₅H₉ClO₄

- Molecular Weight: 292.68 g/mol

- CAS Registry Number: 5399629

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4H-1-Benzopyran-4-one derivatives. For instance, a series of benzopyran-4-one-isoxazole hybrid compounds demonstrated significant antiproliferative activities against various cancer cell lines, including MDA-MB-231 (breast cancer) with IC₅₀ values ranging from 5.2 to 22.2 μM, while showing minimal cytotoxicity to normal cell lines such as HEK-293 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) | % Inhibition |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.2 | 81% |

| 5b | CCRF-CEM | - | 83% |

| 5c | Other lines | - | Moderate |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by a study where compound 5a induced apoptosis in MDA-MB-231 cells at a concentration of 5 μM .

Antioxidant Properties

The compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation.

The biological activity of this compound is mediated through several pathways:

- Kinase Inhibition: Although it showed limited kinase inhibitory activity, modifications in structure could enhance this property.

- Cellular Pathways: The compound interacts with various cellular pathways that regulate apoptosis and proliferation, suggesting a multifaceted mechanism of action .

Case Studies and Research Findings

- Study on Anticancer Effects : A study investigated the effects of benzopyran derivatives on MCF-7 breast cancer cells. The findings indicated significant growth inhibition and evidence of DNA fragmentation upon treatment with specific concentrations of the compound .

- Stability in Serum : The stability of these compounds in human serum is critical for their therapeutic potential. One study reported that certain derivatives had a half-life of approximately 13.6 minutes in serum conditions, indicating rapid degradation that necessitates further structural optimization for enhanced stability .

- Structure-Activity Relationship (SAR) : Research has shown that the substitution pattern on the benzopyran ring significantly influences biological activity. For example, compounds without substituents on the aromatic ring exhibited higher selectivity and cytotoxicity against cancer cell lines compared to those with methoxy substitutions .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- exhibits significant anti-inflammatory effects. It selectively inhibits cyclooxygenase-2 (COX-2), making it a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects. This property is particularly beneficial in treating conditions such as:

- Arthritis : Including rheumatoid arthritis and osteoarthritis.

- Gastrointestinal Disorders : Such as inflammatory bowel disease and gastritis.

- Respiratory Conditions : Including asthma and bronchitis .

Anticancer Activity

The compound has been studied for its potential anticancer properties. Its structural similarity to other benzopyran derivatives suggests it may inhibit cancer cell proliferation through various mechanisms. Notable findings include:

- Inhibition of tumor growth in models of colorectal cancer.

- Induction of apoptosis in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .

Antioxidant Effects

The antioxidant properties of the compound help neutralize free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases, including neurodegenerative disorders.

Case Study 1: Treatment of Inflammatory Disorders

A study evaluated the efficacy of the compound in animal models of inflammation. Results demonstrated a significant reduction in inflammatory markers and improved clinical outcomes compared to control groups treated with standard NSAIDs.

Case Study 2: Anticancer Efficacy

In vitro studies showed that treatment with various concentrations of 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- led to decreased viability of cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(4-chlorophenoxy)-7-hydroxy-4H-chromen-4-one and its analogs:

Key Observations:

Substituent Effects on Physicochemical Properties: Chlorine vs. Ethyl/Methoxy: The 4-chlorophenoxy group in the target compound increases molecular polarity compared to ethyl (lipophilic) or methoxy (electron-donating) analogs. This may influence solubility and membrane permeability . Fluorine Substitution: The 2-fluorophenoxy analog introduces strong electronegativity, which could enhance hydrogen-bonding interactions but reduce metabolic oxidation.

Biological Implications :

- The piperidinylmethyl-substituted compound demonstrates how auxiliary groups (e.g., amines) can improve solubility, a critical factor in drug design.

- Methoxy-substituted derivatives (e.g., ) are associated with antioxidant and estrogenic activities due to resonance effects of the methoxy group.

Synthetic Considerations: The target compound’s synthesis likely involves nucleophilic substitution for phenoxy group attachment, similar to methods described for 3-(formamide)-7-(methylsulfonyl) analogs . Brominated derivatives may require halogenation under controlled conditions to avoid over-substitution .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 3-(4-chlorophenoxy)propionanilide (3-CPCA), which undergoes cyclization in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates the carbonyl group, enabling attack by the aromatic ring to form the benzopyran structure. Key parameters include:

-

Solvent System : High-boiling solvents such as sulfolane or N,N-dimethylformamide (DMF) are used to maintain reaction temperatures of 155–165°C.

-

Catalyst Loading : A 1:1 molar ratio of AlCl₃ to 3-CPCA ensures complete activation of the carbonyl group.

-

Reaction Time : Cyclization is complete within 3–4 hours under reflux conditions.

Purification and Yield

Post-reaction, the mixture is quenched in cold water, precipitating a red-violet AlCl₃ complex. This complex is decomposed using methanol and sodium hydroxide, yielding crude 3-(4-chlorophenoxy)-7-hydroxybenzopyran-4-one. Recrystallization from methanol achieves a purity of ≥99.3% with an overall yield of 68–72%.

Nucleophilic Aromatic Substitution Strategy

Nucleophilic aromatic substitution (NAS) is employed to introduce the 4-chlorophenoxy group at the 3-position of pre-formed 7-hydroxy-4H-1-benzopyran-4-one. This method is favored for its modularity, allowing late-stage functionalization.

Synthetic Procedure

-

Core Synthesis : 7-Hydroxy-4H-1-benzopyran-4-one is prepared via base-catalyzed condensation of resorcinol with ethyl acetoacetate, followed by acid-mediated cyclization (yield: 85–90%).

-

Substitution Reaction : The 3-position is activated by nitration, followed by reduction to an amine, which is diazotized and displaced by 4-chlorophenol under basic conditions (K₂CO₃, DMF, 110°C, 12 h).

Optimization Insights

-

Activation Efficiency : Nitration at the 3-position achieves 92% regioselectivity when using fuming HNO₃ at 0°C.

-

Solvent Impact : Polar aprotic solvents like DMF enhance nucleophilicity of 4-chlorophenoxide, reducing side reactions.

Alkylation and Demethylation Pathway

This two-step approach introduces the 7-hydroxy group after constructing the benzopyran core with a methoxy precursor, minimizing side reactions during cyclization.

Stepwise Synthesis

-

Alkylation : 3-(4-Chlorophenoxy)-7-methoxy-4H-1-benzopyran-4-one is synthesized via alkylation of 7-methoxychromone with 1,4-dibromobutane in the presence of K₂CO₃ (yield: 78%).

-

Demethylation : The methoxy group is cleaved using BBr₃ in dichloromethane (−78°C to room temperature, 6 h), yielding the target compound with 95% purity.

Advantages

-

Reduced Byproducts : Separating hydroxyl group introduction from cyclization minimizes unwanted oxidation.

-

Scalability : Alkylation conditions are amenable to continuous flow reactors, enhancing throughput.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 68–72 | ≥99.3 | Single-step cyclization, high purity | High-temperature requirements |

| NAS | 65–70 | 98.5 | Modular functionalization | Multi-step, lower overall yield |

| Alkylation-Demethylation | 70–75 | 97.8 | Scalable, avoids high temperatures | Requires handling of BBr₃ |

Key Findings :

Q & A

Basic: How can researchers optimize the synthesis of 4H-1-Benzopyran-4-one derivatives with halogenated substituents (e.g., 4-chlorophenoxy) to minimize side reactions?

Methodological Answer:

- Key Steps : Use inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups during coupling reactions .

- Catalytic Systems : Employ palladium-based catalysts for selective aryl-ether bond formation, as demonstrated in structurally similar flavones .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) resolves intermediates, validated via TLC monitoring .

- Challenge : Halogenated derivatives may exhibit sensitivity to light; use amber glassware and low-temperature storage .

Advanced: What analytical techniques resolve contradictions in reported spectral data (e.g., NMR shifts) for 3-(4-chlorophenoxy)-substituted benzopyranones?

Methodological Answer:

- Multi-Technique Validation : Combine ¹H/¹³C NMR with 2D experiments (COSY, HSQC) to assign overlapping signals in aromatic regions .

- LC-MS Cross-Check : Compare experimental [M+H]⁺ values with theoretical masses (e.g., m/z 318.03 for C₁₅H₁₁ClO₅) to confirm molecular integrity .

- Crystallography : If crystalline, single-crystal X-ray diffraction resolves positional ambiguities in substituent orientation .

Basic: How to assess the hydrolytic stability of 3-(4-chlorophenoxy)-7-hydroxybenzopyranone under physiological pH conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, λ = 254 nm) .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Chlorophenoxy groups typically enhance stability vs. hydroxylated analogs .

- Caution : Avoid metal contaminants (e.g., Fe³⁺) that catalyze oxidative degradation .

Advanced: How to address conflicting in vitro toxicity data for halogenated benzopyranones in mammalian cell lines?

Methodological Answer:

- Standardized Assays : Use ATP-based viability assays (e.g., CellTiter-Glo®) with positive controls (e.g., genistein ).

- Dose-Response Curves : Test concentrations from 1 μM to 100 μM to identify thresholds for cytotoxicity .

- Mechanistic Studies : Pair toxicity data with ROS detection assays (e.g., DCFH-DA) to link cell death to oxidative stress .

Basic: What computational tools predict the solubility and logP of 3-(4-chlorophenoxy)-7-hydroxybenzopyranone for formulation studies?

Methodological Answer:

- Software : Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (predicted ~2.8) and aqueous solubility (~0.1 mg/mL) .

- Validation : Compare predictions with experimental shake-flask method (octanol-water partitioning) .

- Limitation : Halogen substituents may reduce solubility; consider salt formation (e.g., sodium salts) for in vivo studies .

Advanced: How to design structure-activity relationship (SAR) studies for 4H-1-Benzopyran-4-one derivatives targeting kinase inhibition?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with varying substituents (e.g., methoxy, bromo) at positions 3 and 7 .

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify selectivity trends .

- Docking Studies : Perform molecular docking (AutoDock Vina) against crystallized kinase targets (e.g., EGFR) to rationalize SAR .

Basic: What precautions are critical when handling 3-(4-chlorophenoxy)-7-hydroxybenzopyranone in aqueous solutions?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (GHS Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing .

- Waste Disposal : Neutralize acidic/basic residues before disposal via licensed hazardous waste services .

Advanced: How to resolve discrepancies in reported melting points for halogenated benzopyranones?

Methodological Answer:

- DSC Validation : Perform differential scanning calorimetry (DSC) at 10°C/min to detect polymorphic transitions .

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to obtain pure crystalline forms .

- Literature Review : Cross-reference with databases like NIST Chemistry WebBook for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.